molecular formula C27H28FNO4 B1311804 Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate CAS No. 172336-32-2

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate

Cat. No. B1311804
M. Wt: 449.5 g/mol
InChI Key: MAUQAXOHCVNUMX-BUHFOSPRSA-N
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Description

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound with the CAS Number: 148516-11-4 . It has a molecular weight of 335.38 . The compound is solid in physical form and is stored in a dry room temperature environment .


Synthesis Analysis

There is a patent that describes a synthetic method for a similar compound . The method involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution . This solution is then used as a reducing agent to reduce an ester carbonyl into an alcoholic hydroxyl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 557.1±60.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.6 mmHg at 25°C .

Scientific Research Applications

Crystal Packing and Molecular Interactions

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate demonstrates unique molecular interactions in its crystal packing. The compound utilizes rare N⋯π and O⋯π interactions, along with hydrogen bonds. These interactions contribute to the formation of distinct structural motifs like zigzag double-ribbons and 1-D double-columns, which are crucial for understanding molecular assembly and design in crystal engineering (Zhang, Wu, & Zhang, 2011).

Chemical Transformations and Synthesis

This compound's structural framework allows for various chemical transformations, which are fundamental in synthetic organic chemistry. For instance, ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate undergoes reactions leading to the formation of complex compounds like 3-fluorofuran-2(5H)-ones. Such reactions typically involve photoisomerization and cyclisation processes, showcasing the compound's utility in creating novel chemical structures (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential as HMG-CoA reductase inhibitors. These are key for developing drugs targeting cholesterol and lipid metabolism. Studies on quinoline-based derivatives illustrate how modifications of the compound can influence its potency and efficacy, contributing to the design of new pharmaceutical agents (Suzuki et al., 2001).

Understanding Non-Hydrogen Bonding Interactions

The compound also serves as a model for studying rare non-hydrogen bonding interactions. These interactions, such as C⋯π, are critical in understanding molecular behavior and can have implications in various fields, including drug design and nanotechnology (Zhang, Tong, Wu, & Zhang, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQAXOHCVNUMX-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(CC(/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate

CAS RN

172336-32-2
Record name 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, ethyl ester, (3R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
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Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
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Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
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Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
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Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate
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Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate

Citations

For This Compound
1
Citations
M Suzuki, H Iwasaki, Y Fujikawa, M Kitahara… - Bioorganic & medicinal …, 2001 - Elsevier
A series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized from quinolinecarboxylic acid esters by homologation, aldol condensation with ethyl acetoacetate …
Number of citations: 127 www.sciencedirect.com

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